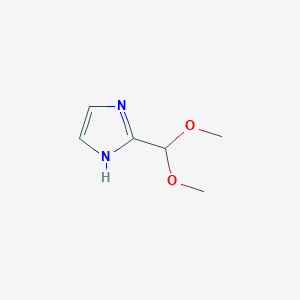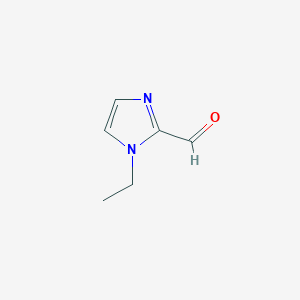
2-(dimethoxymethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to "2-(dimethoxymethyl)-1H-imidazole", often involves the reaction of guanidine derivatives with dimethoxypropanone or similar carbonyl compounds. For instance, a novel synthesis approach for 2-amino-1H-imidazol-4-carbaldehyde derivatives utilizes tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one, proving the utility of these derivatives as building blocks for further chemical synthesis (Ando & Terashima, 2010).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated through spectroscopic methods and crystallography. For example, the reaction of dimethoxycarbene with 1,4,5-trisubstituted imidazole-2(3H)-thiones, leading to 3-(dimethoxymethyl)imidazole-2(3H)-thiones, showcases the insertion into the N‒H bond and provides insight into the molecular structure through spectroscopic data and X-ray crystallography (Mlostoń & Heimgartner, 2010).
Chemical Reactions and Properties
Imidazole derivatives engage in a variety of chemical reactions, reflecting their diverse chemical properties. The synthesis of 1,2,4,5-tetrasubstituted imidazoles using novel catalysts demonstrates the reactivity of imidazole compounds under various conditions, which can be tailored for specific synthetic pathways (Zolfigol et al., 2015).
Physical Properties Analysis
The physical properties of "2-(dimethoxymethyl)-1H-imidazole" and similar compounds can be analyzed through spectral and computational studies, revealing characteristics such as electron-transport and non-linear optical (NLO) potential. For instance, spectral studies combined with single-crystal X-ray diffraction and computational analysis have revealed the potential of Phenanthro-imidazole crystals as electron transport materials in OLED devices (Solo & Arockia doss, 2023).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including reactivity, electrophilicity, and potential biological activity, can be determined through both experimental and computational methods. Studies on newly synthesized imidazole derivatives have utilized spectroscopic characterization and computational studies to understand their reactivity, showing their potential in various chemical and biological applications (Hossain et al., 2018).
科学的研究の応用
Spectroscopic Characterization and Computational Study
Research on newly synthesized imidazole derivatives, including studies on their spectroscopic properties and reactivity, provides insights into their potential applications. For instance, spectroscopic methods such as IR, FT-Raman, and NMR have been utilized to characterize these compounds. Computational studies, including density functional theory (DFT) calculations, have been employed to investigate their molecular properties and reactivity. These studies highlight the utility of imidazole derivatives in understanding molecular interactions and reactivity, which can be applied in various fields including material science and pharmaceuticals (Hossain et al., 2018).
Synthesis and Reactivity
Imidazole derivatives have been synthesized through various methods, including solvent-free synthesis pathways. The reactivity of these compounds, studied through experimental and computational approaches, offers insights into their potential applications in chemical synthesis and drug development. For example, the insertion reaction of dimethoxycarbene with imidazole derivatives has been explored, providing a pathway to novel compounds (Mlostoń & Heimgartner, 2010).
Molecular Dynamics Simulations and Molecular Docking
Molecular dynamics (MD) simulations and molecular docking have been used to study the interactions of imidazole derivatives with proteins, revealing their potential as inhibitors for specific enzymes or receptors. This application is crucial in drug discovery, where understanding the interaction between small molecules and biological targets is fundamental (Thomas et al., 2018).
Luminescence Sensing
Imidazole derivatives have also been explored for their luminescence sensing capabilities. Novel metal-organic frameworks based on imidazole dicarboxylate have shown potential in fluorescence sensing, which can be applied in detecting specific chemicals or ions. This research has implications for the development of new sensors and diagnostic tools (Shi et al., 2015).
Corrosion Inhibition
Some imidazole derivatives have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating high efficiency in protecting metal surfaces from corrosion. This application is vital in industries where metal longevity and integrity are critical. The effectiveness of these inhibitors has been assessed through electrochemical methods, highlighting their potential in materials science and engineering (Srivastava et al., 2017).
特性
IUPAC Name |
2-(dimethoxymethyl)-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-6(10-2)5-7-3-4-8-5/h3-4,6H,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSLAGQNEMWAEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=CN1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472733 |
Source


|
| Record name | 2-(dimethoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethoxymethyl)-1H-imidazole | |
CAS RN |
112655-19-3 |
Source


|
| Record name | 2-(dimethoxymethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)





